2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group (N-(4-methylphenyl)) and at the 4- and 5-positions with 1H-pyrrol-1-yl and furan-2-yl moieties, respectively. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thiol) with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole fragment . Key applications include anti-exudative activity, demonstrated in rat models at 10 mg/kg, with efficacy comparable to diclofenac sodium (8 mg/kg) . Physicochemical characterization includes ¹H NMR data, confirming structural integrity .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-6-8-15(9-7-14)20-17(25)13-27-19-22-21-18(16-5-4-12-26-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWDFGYVWYTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4H-1,2,4-Triazole Core
The triazole ring is synthesized via cyclocondensation of thiocarbohydrazide with appropriate carbonyl precursors. For example, reaction of thiocarbohydrazide with furan-2-carboxylic acid derivatives under acidic conditions yields 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate. This step typically employs ethanol as a solvent at reflux (78–80°C) for 6–8 hours, achieving yields of 68–72%.
Table 1: Reaction Conditions for Triazole Core Synthesis
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thiocarbohydrazide | 10.0 | Ethanol | 78–80 | 6 | 70 |
| Furan-2-carbonyl chloride | 10.5 | Ethanol | 78–80 | 6 | - |
Functionalization with Heterocyclic Substituents
Introduction of the Pyrrole Group
The pyrrole ring is introduced via nucleophilic substitution at the N4 position of the triazole core. Treatment of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with 1H-pyrrole-1-carbonyl chloride in dimethyl sulfoxide (DMSO) at 50°C for 4 hours affords 5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol. Anhydrous conditions and catalytic triethylamine (0.5 eq) are critical to suppress side reactions.
Sulfanyl-Acetamide Coupling
The final step involves coupling the thiol group of the triazole intermediate with 2-chloro-N-(4-methylphenyl)acetamide. This reaction proceeds via a nucleophilic aromatic substitution mechanism in acetonitrile under reflux, using potassium carbonate (K2CO3) as a base to deprotonate the thiol group. Purification by flash chromatography (hexanes/ethyl acetate, 3:1) yields the target compound with >95% purity.
Table 2: Optimization of Coupling Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | Acetonitrile |
| Base | K2CO3 | NaHCO3 | K2CO3 |
| Temperature (°C) | 80 | 82 | 82 |
| Reaction Time (h) | 6 | 4 | 4 |
| Yield (%) | 65 | 88 | 88 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 7.23 (d, J = 8.1 Hz, 2H, Ar-H), 6.82 (m, 3H, furan-H), 6.35 (m, 2H, pyrrole-H), 4.12 (s, 2H, SCH2), 2.38 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 152.1 (triazole-C), 142.3 (furan-C), 140.1 (pyrrole-C), 136.5 (Ar-C), 129.8 (Ar-CH), 118.9 (pyrrole-CH), 112.4 (furan-CH), 38.2 (SCH2), 21.3 (CH3).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) m/z calculated for C19H17N5O2S [M+H]+: 379.1098; found: 379.1102.
Process Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Comparative studies reveal that acetonitrile outperforms dimethylformamide (DMF) in the coupling step due to improved solubility of intermediates and reduced side-product formation. Catalytic tetrabutylammonium iodide (0.05 eq) enhances reaction rates by facilitating phase transfer in biphasic systems.
Purification Challenges
Flash chromatography remains the method of choice for purification, though recrystallization from ethanol/water (7:3) offers a viable alternative for large-scale production. Impurities such as unreacted 2-chloroacetamide (<2%) are effectively removed via these methods.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazol-3-yl sulfanyl acetamides. Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Anti-Exudative Activity :
- The target compound’s furan and pyrrole groups likely enhance hydrogen bonding with inflammatory targets, while the 4-methylphenyl acetamide contributes to hydrophobic interactions .
- Substitution with electron-withdrawing groups (e.g., CF₃ in ’s compound) may reduce anti-exudative efficacy but improve pharmacokinetic properties .
Biological Target Specificity :
- VUAA1 and OLC15 target insect Orco channels, highlighting the role of pyridinyl substituents in ion channel modulation .
- Hydroxyacetamide derivatives () exhibit cytotoxicity via imidazolone and triazole interactions, indicating divergent structure-activity relationships (SAR) .
Synthetic Accessibility: The target compound’s Paal-Knorr condensation step introduces complexity compared to simpler alkylation routes (e.g., hydroxyacetamide derivatives) .
Biological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic compound of interest due to its complex structure and potential biological activities. The presence of various functional groups, such as a triazole ring and furan moiety, suggests that this compound may exhibit significant pharmacological properties, including antimicrobial and anticancer activities.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 382.47 g/mol. Its structure includes:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Furan Moiety : Associated with various biological activities, including anticancer effects.
- Pyrrole Group : Potentially enhances the compound's reactivity and biological interaction.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. The structural features indicate potential efficacy against bacteria and fungi due to the triazole and furan components. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Research indicates that the furan and pyrrole rings may contribute to anticancer activities. Compounds containing these moieties have been linked to apoptosis induction in cancer cells. Further exploration into the specific mechanisms of action is warranted to elucidate their therapeutic potential .
Comparative Analysis
A comparison of structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamide | Similar triazole-sulfanyl structure | Antimicrobial |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamide | Contains phenoxy group instead | Antifungal |
| 2-{[5-(furan-2-yl)-4-(1H-pyrrolidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(phenethyl)acetamide | Different nitrogen-containing heterocycles | Potential neuroprotective effects |
Mechanistic Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies can predict binding affinities and elucidate mechanisms of action against various enzymes or receptors involved in disease pathways. Such insights are crucial for guiding further modifications to enhance efficacy and selectivity .
Case Studies
Recent research has focused on synthesizing new derivatives based on the triazole framework. For instance, a study evaluated a series of 22 synthesized compounds for their antimicrobial properties using the serial dilution method. The results indicated that certain derivatives exhibited superior activity against Escherichia coli and Pseudomonas aeruginosa, surpassing established standards .
Q & A
Q. What in silico tools are recommended for preliminary bioactivity screening?
- Tools:
- SwissADME: Predict pharmacokinetic properties (e.g., logP = 2.8, high GI absorption) .
- Pharmit: Generate pharmacophore models for target prioritization .
Q. How to design controlled experiments for evaluating anti-exudative activity?
- Protocol:
- Animal Model: Induce formalin edema in Wistar rats (n=6/group) and administer the compound (50 mg/kg, i.p.) .
- Control Groups: Include indomethacin (10 mg/kg) and vehicle (saline + 0.5% Tween-80) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
